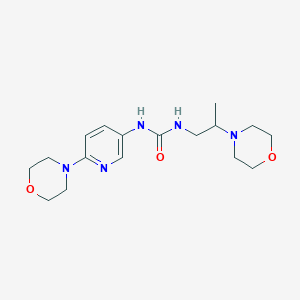
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MP-3, is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Mechanism of Action
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes such as cell growth, proliferation, and survival. CK2 is overexpressed in many cancers and is a potential therapeutic target for cancer therapy. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, neuroprotective effects, and anti-inflammatory effects. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has several advantages for lab experiments, including its small size, high purity, and specificity for CK2 inhibition. However, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has some limitations, including its low solubility in water and potential off-target effects. Therefore, it is essential to use appropriate controls and conduct thorough characterization of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea in lab experiments.
Future Directions
For 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea research include the development of more potent and selective CK2 inhibitors, evaluation of its efficacy in combination with other therapies, and investigation of its potential for drug repurposing in other diseases. Furthermore, the development of novel drug delivery systems for 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea is a small molecule inhibitor of CK2 with potential therapeutic applications in various diseases. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. Further research is needed to evaluate its safety and efficacy in humans and to develop more potent and selective CK2 inhibitors for therapeutic use.
Synthesis Methods
The synthesis of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea involves the reaction of 2-(2-aminoethylamino)ethanol with 6-morpholin-4-ylpyridin-3-amine in the presence of a carbodiimide coupling agent. The resulting intermediate is then reacted with morpholine and isocyanate to yield 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea. The synthesis of 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been optimized to achieve high yield and purity, making it suitable for scientific research.
Scientific Research Applications
1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. CK2 is overexpressed in many cancers and plays a critical role in cancer cell survival and proliferation. 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Furthermore, 1-(2-Morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
1-(2-morpholin-4-ylpropyl)-3-(6-morpholin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-14(21-4-8-24-9-5-21)12-19-17(23)20-15-2-3-16(18-13-15)22-6-10-25-11-7-22/h2-3,13-14H,4-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEOETXJEPZCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CN=C(C=C1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571524.png)

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)


![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)


![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)
![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
